molecular formula C15H16N4OS B12174956 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B12174956
M. Wt: 300.4 g/mol
InChI Key: SDDFJZUKQQVKPM-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features both indole and thiadiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the formation of the indole and thiadiazole rings followed by their coupling. The indole ring can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be formed via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final coupling step usually involves amide bond formation under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the thiadiazole ring can yield corresponding amines .

Scientific Research Applications

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of indole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a novel derivative that combines the indole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent research findings.

Structure and Properties

The compound features two significant structural components:

  • Indole moiety : Known for its role in various biological activities including anticancer and antimicrobial effects.
  • Thiadiazole ring : Associated with numerous pharmacological properties such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole ring have shown promising results against various cancer cell lines due to their ability to inhibit DNA synthesis and induce apoptosis. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver)4.37 ± 0.7Inhibition of DNA synthesis
A-549 (lung)8.03 ± 0.5Induction of apoptosis
MCF-7 (breast)1.47Inhibition of cell proliferation

The compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth in these cancer types.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. The compound has been assessed for its activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

MicroorganismMIC (µg/mL)Activity Type
S. aureus0.98Bactericidal
MRSA7.80Bacteriostatic
C. albicans62.50Fungicidal

The minimum inhibitory concentration (MIC) values indicate that the compound exhibits potent antibacterial activity against S. aureus and MRSA, while also showing moderate antifungal activity against Candida albicans .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives are known to inhibit enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : The compound may interact with DNA, disrupting replication processes essential for cancer cell growth.
  • Apoptosis Induction : Evidence suggests that the compound can induce programmed cell death in tumor cells through various signaling pathways.

Case Studies

  • Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability, correlating with increased apoptosis markers such as caspase activation.
  • MRSA Inhibition Study : In vitro studies showed that the compound effectively inhibited MRSA growth, suggesting potential for development as an antimicrobial agent.

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

3-(5-methylindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C15H16N4OS/c1-10-3-4-13-12(9-10)5-7-19(13)8-6-14(20)16-15-18-17-11(2)21-15/h3-5,7,9H,6,8H2,1-2H3,(H,16,18,20)

InChI Key

SDDFJZUKQQVKPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C

Origin of Product

United States

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